(S)-(3-(1-Aminoethyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(3-(1-Aminoethyl)phenyl)methanol is a chiral compound with the molecular formula C9H13NO. It is characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is of significant interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(1-Aminoethyl)phenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-(1-Aminoethyl)benzaldehyde using chiral catalysts or reagents to obtain the desired enantiomer. The reaction conditions often include the use of solvents like ethanol or methanol and reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high enantioselectivity and yield. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
(S)-(3-(1-Aminoethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 3-(1-Aminoethyl)benzaldehyde or 3-(1-Aminoethyl)benzophenone.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-(3-(1-Aminoethyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (S)-(3-(1-Aminoethyl)phenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenyl ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- ®-(3-(1-Aminoethyl)phenyl)methanol
- 3-(1-Aminoethyl)phenol
- 3-(1-Aminoethyl)benzaldehyde
Uniqueness
(S)-(3-(1-Aminoethyl)phenyl)methanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomer, ®-(3-(1-Aminoethyl)phenyl)methanol, may exhibit different reactivity and interactions with biological targets. The presence of the methanol group further distinguishes it from other similar compounds, providing additional functional versatility .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
[3-[(1S)-1-aminoethyl]phenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-7(10)9-4-2-3-8(5-9)6-11/h2-5,7,11H,6,10H2,1H3/t7-/m0/s1 |
InChI Key |
ZLYGOPUUIJRNMD-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC(=C1)CO)N |
Canonical SMILES |
CC(C1=CC=CC(=C1)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.